zinc;(E)-4-ethoxy-4-oxobut-2-enoate

描述

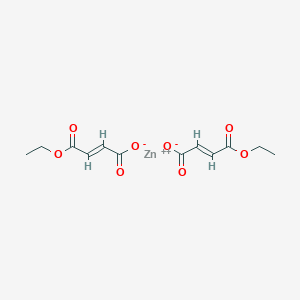

Zinc;(E)-4-ethoxy-4-oxobut-2-enoate is a coordination compound comprising a zinc cation paired with the conjugate base of (E)-4-ethoxy-4-oxobut-2-enoic acid. The organic anion features an α,β-unsaturated carboxylic acid backbone with an ethoxy ester group at the 4-position, stabilized in the (E)-configuration. Structural data from PubChem (InChI: 1S/C6H8O4.C3H6O...) confirm its planar geometry and conjugated system, which may influence its electronic properties and binding affinity .

属性

CAS 编号 |

62008-21-3 |

|---|---|

分子式 |

C6H8O4Zn |

分子量 |

209.5 g/mol |

IUPAC 名称 |

(E)-4-ethoxy-4-oxobut-2-enoic acid;zinc |

InChI |

InChI=1S/C6H8O4.Zn/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/b4-3+; |

InChI 键 |

MSROJJRDHUUOCL-BJILWQEISA-N |

SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Zn+2] |

手性 SMILES |

CCOC(=O)/C=C/C(=O)O.[Zn] |

规范 SMILES |

CCOC(=O)C=CC(=O)O.[Zn] |

其他CAS编号 |

62008-21-3 |

Pictograms |

Irritant |

相关CAS编号 |

2459-05-4 (Parent) |

同义词 |

calcium monoethylfumarate ethyl fumarate ethyl fumarate, 2 copper salt ethyl fumarate, 2 ferrium salt ethyl fumarate, calcium salt ethyl fumarate, lithium salt ethyl fumarate, maganeese salt ethyl fumarate, sodium salt ethyl fumarate, zinc salt ethylhydrogenfumarate fumaric acid monoethyl ester monoethyl fumarate zinc monoethylfumarate |

产品来源 |

United States |

作用机制

Target of Action

Therefore, the specific primary targets of Zinc Monoethylfumarate are currently unknown. It is known that zinc plays a crucial role in many biological processes, and its imbalance has been linked to a variety of pathologies, including cancer.

Mode of Action

Zinc is known to have three primary biological roles: catalytic, structural, and regulatory. As a catalytic agent, zinc is involved in the enzymatic reactions of numerous proteins. As a structural component, zinc contributes to the stability of many proteins and cellular components. In its regulatory role, zinc influences the activity of various proteins and signaling pathways.

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome. Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake. The storage of this essential element is predominantly mediated by metallothioneins (MTs). These pathways and their downstream effects are critical for maintaining cellular homeostasis and are disrupted in various diseases.

Pharmacokinetics

Studies on zinc have shown that it is absorbed and distributed in the body after oral administration. The management of zinc homeostasis is crucial for its role in various physiological processes.

Result of Action

Zinc is known to play a crucial role in cell cycle progression, immune functions, meiosis, and many other physiological procedures. Disruption of zinc homeostasis can lead to various pathological conditions.

Action Environment

The action of Zinc Monoethylfumarate may be influenced by various environmental factors. For instance, the stability of Zinc-based Metal-Organic Frameworks (MOFs), which could potentially be used for drug delivery, can be controlled by functionalization and the proper structure and composition choices. Furthermore, the management of their particle size distribution and the alteration of their surface are crucial factors to consider when it comes to bio-applications of MOFs.

生化分析

Biochemical Properties

ZINC monoethylfumarate, like other zinc compounds, plays a crucial role in numerous biological functions. Zinc is known to be involved in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that reduce oxidative stress. It also plays a role in lipid, carbohydrate, and protein metabolism, regulating and forming the expression of insulin.

Cellular Effects

Zinc, an essential component in the regulation of cellular homeostasis, has been increasingly spotlighted in the context of disease development. Extensive research suggests zinc’s involvement in promoting malignancy and invasion in cancer cells, despite its low tissue concentration. ZINC monoethylfumarate may share these cellular effects due to its zinc content.

Molecular Mechanism

Zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions. These transporters, which include the SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake, could potentially interact with ZINC monoethylfumarate.

Temporal Effects in Laboratory Settings

Zinc-based materials have shown changes in effects over time, with factors such as particle size distribution and surface alteration playing a role.

Dosage Effects in Animal Models

While specific studies on ZINC monoethylfumarate dosage effects in animal models are limited, research on zinc supplementation has shown that it can improve blood pressure, glucose, and LDL cholesterol serum levels.

Metabolic Pathways

ZINC monoethylfumarate likely participates in metabolic pathways involving zinc. Zinc is involved in a variety of biological processes, acting as a structural, catalytic, and intracellular and intercellular signaling component.

Transport and Distribution

Zinc transporters take up/release zinc ions across biological membranes and maintain intracellular and intra-organellar zinc homeostasis. ZINC monoethylfumarate may interact with these transporters, affecting its transport and distribution within cells and tissues.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of α,β-unsaturated 4-oxobut-2-enoate derivatives. Key structural analogs and their distinguishing features are summarized below:

Structural and Functional Insights

- In contrast, nitrogen-containing analogs (e.g., piperazinyl derivatives) exhibit stronger interactions with enzymatic active sites due to hydrogen bonding .

- This contrasts with zinc borate (ZB), which lacks conjugated organic ligands but shares applications in thermal stability .

- Biological Activity : Thiophene- and furyl-substituted analogs (e.g., compounds in ) demonstrate unique bioactivity profiles, such as anticancer or antioxidant effects, attributed to their heterocyclic moieties. The absence of such rings in the target compound limits these interactions but may reduce toxicity .

Physicochemical Properties

- Solubility: The ethoxy ester confers moderate solubility in ethanol and acetone, contrasting with the higher aqueous solubility of carboxylate salts like sodium (E)-4-oxobut-2-enoate .

- Thermal Stability: Zinc coordination likely improves thermal resistance compared to free (E)-4-ethoxy-4-oxobut-2-enoic acid, similar to zinc borate’s role in epoxy coatings .

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for zinc;(E)-4-ethoxy-4-oxobut-2-enoate, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions between zinc salts and the (E)-4-ethoxy-4-oxobut-2-enoic acid precursor. Key steps include:

- Acid activation using anhydrous conditions to minimize hydrolysis.

- Controlled stoichiometry (e.g., 1:1 molar ratio of zinc to ligand) to avoid byproducts.

- Purification via recrystallization in ethanol/water mixtures, monitored by TLC or HPLC for purity validation .

- Optimization : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Characterize intermediates via FT-IR to confirm functional group integrity .

Q. Which spectroscopic techniques are most effective for characterizing zinc;(E)-4-ethoxy-4-oxobut-2-enoate?

- FT-IR : Identify carboxylate (C=O stretch at ~1700 cm⁻¹) and zinc-ligand coordination (broad O-Zn-O bands at 400–600 cm⁻¹) .

- NMR : Use ¹H NMR (DMSO-d₆) to confirm the (E)-configuration (coupling constant J ≈ 12–16 Hz for trans double bonds) and absence of impurities .

- Elemental Analysis : Validate zinc content via ICP-MS or EDTA titration .

Q. What safety protocols are essential when handling zinc;(E)-4-ethoxy-4-oxobut-2-enoate?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritant vapors from ethoxy groups .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for professional treatment .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of zinc;(E)-4-ethoxy-4-oxobut-2-enoate?

- Approach :

- Perform geometry optimization using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.

- Simulate IR spectra and compare with experimental data to validate coordination geometry .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Case Study : If NMR suggests a mixture of (E)/(Z) isomers, but X-ray diffraction (XRD) confirms a single crystal phase:

- Conduct variable-temperature NMR to assess dynamic isomerization.

- Use HPLC with a chiral column to separate isomers and assign configurations via circular dichroism (CD) .

Q. What challenges arise in crystallographic refinement of zinc;(E)-4-ethoxy-4-oxobut-2-enoate using SHELX software?

- Challenges :

- Twinning or disordered solvent molecules in the crystal lattice.

- Overfitting due to low-resolution data (<1.0 Å).

- Solutions :

- Apply the TWIN/BASF commands in SHELXL for twinned structures.

- Use restraints (e.g., SIMU/ISOR) to model thermal motion of flexible ethoxy groups .

Q. How can researchers investigate the interaction of zinc;(E)-4-ethoxy-4-oxobut-2-enoate with biological targets?

- Methodology :

- Binding Studies : Perform fluorescence quenching assays with model proteins (e.g., BSA) to calculate binding constants (Kₐ).

- Molecular Docking : Use AutoDock Vina to predict binding modes with active sites (e.g., zinc-dependent enzymes).

- Cellular Assays : Evaluate cytotoxicity in vitro (e.g., MTT assay) and correlate with structural modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

- Root Cause : Anharmonicity effects or solvent interactions not accounted for in DFT calculations.

- Resolution :

- Include explicit solvent molecules (e.g., water) in computational models.

- Apply scaling factors (0.96–0.98) to calculated frequencies for better alignment with experimental FT-IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。